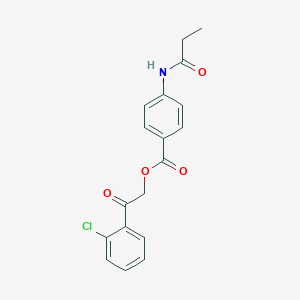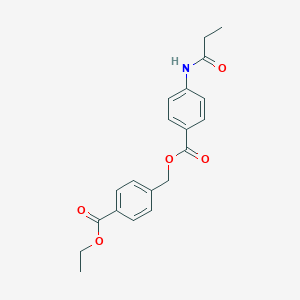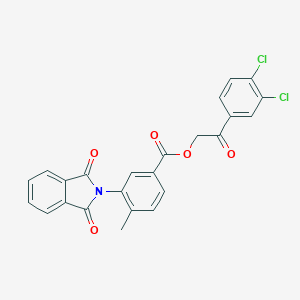![molecular formula C15H14ClN3OS2 B216042 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B216042.png)
3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mecanismo De Acción
3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. These include the inhibition of platelet aggregation, which may be relevant in the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to achieve optimal dosing in vivo. Additionally, the use of this compound in combination with other drugs may be limited by potential drug-drug interactions.
Direcciones Futuras
Future research on 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide could include the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, the use of this compound in combination with other targeted therapies or immunotherapies could be explored. Finally, further studies could investigate the potential role of this compound in the treatment of other diseases beyond B-cell malignancies.
Métodos De Síntesis
The synthesis of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves several steps, including the formation of the thiadiazole and benzothiophene rings, followed by the introduction of the chloro and carboxamide groups. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in apoptosis and reduced tumor growth.
Propiedades
Fórmula molecular |
C15H14ClN3OS2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3OS2/c1-8(2)7-11-18-19-15(22-11)17-14(20)13-12(16)9-5-3-4-6-10(9)21-13/h3-6,8H,7H2,1-2H3,(H,17,19,20) |
Clave InChI |
KDTXNLCLSZWUPT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canónico |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B215967.png)
![6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215969.png)
![6-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215973.png)
![6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215974.png)
![6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215977.png)
![6-Amino-3-(4-cyclohexylphenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215980.png)
![6-Amino-3-(4-bromophenyl)-4-(3-cyclohexen-1-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215982.png)
![6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215983.png)
![6-amino-3-(4-bromophenyl)-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215986.png)
![6-Amino-3-(4-bromophenyl)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215990.png)
![6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215991.png)